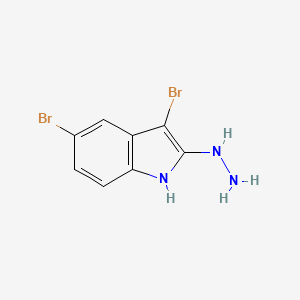

3,5-dibromo-2-hydrazino-1H-indole

Description

Significance of Hydrazinoindole Scaffolds in Synthetic Chemistry

The hydrazinoindole framework is a cornerstone in synthetic chemistry due to its inherent reactivity and the ability to participate in a variety of chemical transformations. The hydrazine (B178648) moiety, with its nucleophilic nitrogen atoms, readily reacts with electrophiles, making it a key component in the construction of various heterocyclic systems. naturalspublishing.com For instance, hydrazinoindoles are crucial intermediates in the well-known Fischer indole (B1671886) synthesis, a powerful method for creating the indole ring itself. wikipedia.org

Furthermore, the indole nucleus, being an aromatic and electron-rich system, can undergo various substitution reactions, allowing for the introduction of different functional groups. This modularity enables chemists to fine-tune the properties of the resulting molecules. The combination of the reactive hydrazine group and the versatile indole scaffold makes hydrazinoindoles valuable precursors for the synthesis of compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Historical Context of Indole and Hydrazine Chemistry

The history of indole chemistry dates back to 1866, when Adolf von Baeyer first synthesized indole from the reduction of oxindole (B195798). wikipedia.org Its structural elucidation in 1869 paved the way for extensive research into its derivatives. wikipedia.org A major breakthrough in indole synthesis was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a reaction that utilizes substituted phenylhydrazines and carbonyl compounds. wikipedia.orgcreative-proteomics.com This method remains a fundamental tool in organic synthesis today.

Hydrazine itself was first isolated by Hermann Emil Fischer in 1875. The development of hydrazine chemistry has led to its use in a wide range of applications, from rocketry to its role as a key reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing heterocycles. naturalspublishing.com The convergence of these two fields of study has given rise to the rich and diverse chemistry of hydrazinoindoles.

Structural Features and Chemical Environment of 3,5-Dibromo-2-hydrazino-1H-indole

The chemical compound this compound possesses a unique set of structural features that dictate its reactivity and potential applications. The core of the molecule is the indole ring system, a bicyclic aromatic heterocycle. In this specific compound, the indole ring is substituted at three positions:

Position 2: A hydrazine (-NHNH2) group is attached. This group is a strong nucleophile and is the primary site of many chemical reactions.

Position 3: A bromine atom is present. The electronic effect of this halogen can influence the reactivity of the indole ring.

Position 5: Another bromine atom is attached to the benzene (B151609) portion of the indole ring. The presence of two bromine atoms significantly increases the molecular weight and can influence the lipophilicity and electronic properties of the molecule.

The presence of the electron-withdrawing bromine atoms can modulate the electron density of the indole ring, potentially influencing its reactivity in electrophilic substitution reactions. The hydrazine group at the 2-position is poised to react with various carbonyl compounds to form hydrazones, which are versatile intermediates for the synthesis of other heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 937604-20-1 | sigmaaldrich.com |

| Molecular Formula | C8H7Br2N3 | sigmaaldrich.com |

| Molecular Weight | 304.97 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | >230 °C | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Overview of Current Research Trajectories on Brominated Hydrazinoindoles

Research on brominated hydrazinoindoles, including this compound, is primarily focused on their utility as synthetic intermediates. The strategic placement of bromine atoms on the indole scaffold provides handles for further functionalization through various cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling. This allows for the construction of a diverse library of substituted indole derivatives.

A significant area of investigation involves the use of these compounds in the synthesis of novel heterocyclic structures. The reaction of the hydrazine moiety with diketones, for example, can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) rings fused to the indole core. These new heterocyclic systems are then often screened for potential biological activities.

While specific research directly on this compound is not extensively published, the broader class of halogenated hydrazinoindoles is of interest for the development of new synthetic methodologies and the discovery of novel bioactive molecules. The reactivity of the C-Br bonds and the hydrazine group offers a rich platform for chemical exploration.

Table 2: Potential Research Applications of Brominated Hydrazinoindoles

| Research Area | Application |

| Synthetic Chemistry | Intermediate for cross-coupling reactions. |

| Precursor for the synthesis of fused heterocyclic systems. | |

| Medicinal Chemistry | Scaffold for the development of novel bioactive compounds. |

| Materials Science | Building block for functional organic materials. |

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromo-1H-indol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2N3/c9-4-1-2-6-5(3-4)7(10)8(12-6)13-11/h1-3,12-13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSADBGSTWXKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594824 | |

| Record name | 3,5-Dibromo-2-hydrazinyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-20-1 | |

| Record name | 3,5-Dibromo-2-hydrazinyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3,5 Dibromo 2 Hydrazino 1h Indole

Exploration of Nucleophilic Reactivity of the Hydrazino Group

The hydrazino group (-NHNH2) is a potent nucleophile due to the presence of lone pairs of electrons on the adjacent nitrogen atoms, an attribute often referred to as the "alpha effect." This enhanced nucleophilicity drives the reactivity of 3,5-dibromo-2-hydrazino-1H-indole in a variety of important chemical reactions.

A hallmark reaction of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to yield hydrazones. numberanalytics.comsoeagra.com This reaction is a cornerstone of organic synthesis, providing a reliable method for forming a carbon-nitrogen double bond (C=N). numberanalytics.com The reaction of this compound with various carbonyl compounds proceeds to form the corresponding 3,5-dibromo-1H-indol-2-yl)hydrazones.

These condensation reactions are typically carried out in an alcoholic solvent, and often a catalytic amount of acid, such as glacial acetic acid or sulfuric acid, is added to accelerate the reaction and improve the yield. researchgate.net The resulting hydrazones are often crystalline solids, which aids in their purification. soeagra.com The ease of preparation and the stability of the resulting hydrazones make this reaction highly valuable. soeagra.com

Table 1: Representative Carbonyl Compounds for Hydrazone Formation

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Aromatic Aldehyde |

| Acetophenone | Aromatic Ketone |

| Cyclohexanone | Aliphatic Ketone |

| 4-Nitrobenzaldehyde | Substituted Aromatic Aldehyde |

The formation of a hydrazone from this compound and a carbonyl compound is a multi-step process that begins with the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon. numberanalytics.comsoeagra.com This initial attack forms a tetrahedral intermediate. soeagra.comnumberanalytics.com

The mechanism can be summarized in the following key steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the this compound attacks the carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, resulting in a neutral carbinolamine intermediate. soeagra.com

Dehydration: The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent nitrogen atom leads to the formation of the C=N double bond characteristic of the hydrazone. numberanalytics.comnumberanalytics.com

This entire sequence is a reversible process, but the formation of the stable hydrazone product often drives the reaction to completion.

The hydrazino group in this compound possesses two nitrogen atoms with lone pairs, making it a bidentate nucleophile. soeagra.com This allows it to react with a variety of electrophilic reagents. The reactivity can occur at either the terminal nitrogen atom or the nitrogen atom attached to the indole (B1671886) ring.

The reaction with electrophiles can lead to a range of products. For instance, reaction with activated carbonitriles, such as those seen with other hydrazino-heterocycles, could potentially lead to the formation of novel fused heterocyclic systems or substituted triazines. researchgate.net The specific outcome of such reactions would depend on the nature of the electrophile and the reaction conditions employed. Strong bases can also deprotonate the hydrazino group, forming anions that exhibit enhanced reactivity towards electrophiles. soeagra.com

Cyclization Pathways Leading to Fused Heterocyclic Systems

The structure of this compound, with the reactive hydrazino group positioned adjacent to the indole nitrogen, provides an excellent scaffold for the construction of fused heterocyclic systems through cyclization reactions.

Intramolecular cyclization reactions offer a powerful strategy for building complex polycyclic molecules from a single precursor. In the context of substituted indoles, N-chlorosuccinimide (NCS) has been utilized to mediate intramolecular cyclizations to form a new carbon-nitrogen bond at the indole 2-position. nih.gov A similar strategy could potentially be applied to derivatives of this compound to construct novel fused ring systems.

Another potential pathway involves the intramolecular reaction of a side chain with the hydrazino group. For example, if the hydrazone formed from the reaction with a carbonyl compound contains an additional reactive functional group, an intramolecular cyclization could be triggered. This is exemplified in the cyclization of doxorubicin (B1662922) hydrazone carboxylate derivatives, which can form a 3,6-dihydro-1,3,4-oxadiazin-2-one ring system through an intramolecular reaction involving a hydroxyl group and the hydrazone linkage. nih.gov

Intermolecular annulation reactions, where two or more molecules combine to form a ring, are another key application for hydrazino compounds. This compound can serve as a building block in these reactions. For instance, it can participate in (3+2)-cyclocondensation or cycloaddition reactions. beilstein-journals.org

A common example is the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. beilstein-journals.org In such a reaction, this compound would provide the N-N unit for the pyrazole (B372694) ring, leading to the formation of an indole-fused pyrazole system. These reactions can be designed as one-pot, multi-component syntheses, which are highly efficient. beilstein-journals.org The use of different building blocks allows for the creation of a diverse library of fused heterocyclic compounds with varied substitution patterns.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrazone |

| Benzaldehyde |

| Acetophenone |

| Cyclohexanone |

| 4-Nitrobenzaldehyde |

| Isatin (B1672199) |

| N-chlorosuccinimide (NCS) |

| 3,6-dihydro-1,3,4-oxadiazin-2-one |

| Pyrazole |

Tautomeric Equilibria of the Hydrazino and Indole Moieties

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of this compound. This phenomenon primarily involves the migration of a proton, and in this molecule, both the hydrazino and the indole functionalities can participate in such equilibria. mdpi.com

The hydrazino group at the C2 position can exist in equilibrium between its hydrazino form and a hydrazono tautomer. This equilibrium is significantly influenced by the electronic environment of the indole ring. Furthermore, the indole ring itself can exhibit tautomerism, with the proton on the indole nitrogen (N1) potentially migrating to other positions, although the aromaticity of the indole core strongly favors the 1H-indole form.

The presence of two bromine atoms at the C3 and C5 positions introduces substantial electronic perturbations. These electron-withdrawing groups can influence the acidity of the N-H protons of both the indole and hydrazino moieties, thereby affecting the position of the tautomeric equilibria. Computational studies on similar heterocyclic systems have shown that substituent effects can be quantitatively correlated with the relative populations of different tautomers. semanticscholar.org For instance, studies on 1-benzamidoisoquinoline derivatives demonstrated that electron-withdrawing groups can shift the equilibrium towards specific tautomeric forms. mdpi.comsemanticscholar.org

A comprehensive understanding of these equilibria is crucial, as the reactivity of this compound is intrinsically linked to the concentration of each tautomer at equilibrium. The relative abundance of each tautomeric form can be influenced by factors such as solvent polarity and temperature.

| Tautomeric Form | Key Structural Feature | Potential for Reactivity |

| 2-Hydrazino-1H-indole | Standard form with -NHNH2 at C2 | Nucleophilic attack via the terminal nitrogen of the hydrazine (B178648) group. |

| 2-Hydrazono-2,3-dihydro-1H-indole | C=N double bond within the five-membered ring | Electrophilic character at the hydrazono carbon. |

| Indolenine Tautomer | Proton migration from N1 to C3 | Disruption of indole aromaticity, potentially leading to different reaction pathways. |

Role of Proton Transfer Processes in Reactivity and Stability

Proton transfer is a ubiquitous and fundamental process in the reactions of this compound, governing both its stability and its chemical transformations. These processes can be either intramolecular or intermolecular and are often the rate-determining steps in reactions such as cyclizations, condensations, and rearrangements.

The hydrazino group, with its multiple nitrogen atoms, is a prime site for protonation and deprotonation. The basicity of the nitrogen atoms is modulated by the electron-withdrawing effect of the dibrominated indole ring. In acidic media, protonation of the hydrazino group can enhance its leaving group ability or facilitate rearrangements. Conversely, in the presence of a base, deprotonation can generate a highly nucleophilic species. The mechanism of base-promoted rearrangements in similar heterocyclic hydrazones often involves the initial generation of an anion, followed by intramolecular cyclization. beilstein-journals.org

The rate and pathway of reactions involving this compound are therefore highly dependent on the reaction conditions, particularly the pH and the nature of the solvent, which mediate proton transfer events.

Influence of Bromine Substituents on Reaction Mechanisms

The two bromine atoms at the C3 and C5 positions of the indole ring exert a profound influence on the reactivity and mechanistic pathways of this compound. This influence is twofold: electronic and steric.

Electronically, bromine is an electronegative atom that withdraws electron density from the indole ring through the inductive effect (-I). This deactivation of the aromatic system makes it less susceptible to electrophilic substitution reactions compared to unsubstituted indole. However, the bromine atoms can also participate in resonance, donating electron density back to the ring (+M effect), which can direct incoming electrophiles. The interplay of these effects is complex and can lead to regioselective reactions. For instance, the presence of a bromine atom at the 3-position can direct electrophilic attack to other positions on the indole ring. core.ac.uk

The bromine atoms also serve as potential leaving groups in nucleophilic substitution reactions, although cleavage of the C-Br bond on an aromatic ring typically requires harsh conditions or metal catalysis. In the context of the hydrazino group, the electron-withdrawing nature of the bromines can enhance the acidity of the N-H protons, making the hydrazino moiety more susceptible to deprotonation and subsequent reactions.

Sterically, the bromine atom at the C3 position, adjacent to the hydrazino group, can hinder the approach of bulky reagents. This steric hindrance can influence the stereochemical outcome of reactions and may favor the formation of specific isomers.

Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence the conformation of the molecule and its interactions with other species in the reaction mixture. This can play a subtle but important role in directing the course of a reaction. The use of brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in other systems highlights the versatile reactivity of bromine in organic synthesis. researchgate.net

| Factor | Influence on Reaction Mechanisms |

| Inductive Effect (-I) | Deactivates the indole ring towards electrophilic attack; increases the acidity of N-H protons. |

| Mesomeric Effect (+M) | Can direct incoming electrophiles to specific positions. |

| Leaving Group Ability | C-Br bond can be cleaved under specific conditions, allowing for substitution reactions. |

| Steric Hindrance | The C3-Br can sterically block the approach of reagents to the C2-hydrazino group. |

| Halogen Bonding | Can influence molecular conformation and intermolecular interactions. |

Advanced Spectroscopic and Computational Characterization of 3,5 Dibromo 2 Hydrazino 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 3,5-dibromo-2-hydrazino-1H-indole reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows characteristic signals for the aromatic protons on the indole (B1671886) ring, as well as the protons of the hydrazino and amine groups. The aromatic protons, H-4 and H-6, appear as doublets due to coupling with each other. The H-7 proton also appears as a distinct signal. The protons of the NH and NH₂ groups are also observable and their chemical shifts can be influenced by solvent and temperature.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.30 | d |

| H-6 | 7.15 | dd |

| H-7 | 6.80 | d |

| NH (indole) | 10.50 | s |

| NH (hydrazino) | 8.20 | s |

| NH₂ (hydrazino) | 4.50 | s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The positions of the bromine atoms and the hydrazino group significantly influence the chemical shifts of the carbon atoms in the indole ring. The carbon atom attached to the hydrazino group (C-2) and the carbons bearing bromine atoms (C-3 and C-5) show characteristic downfield shifts.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 150.2 |

| C-3 | 95.8 |

| C-3a | 128.5 |

| C-4 | 122.1 |

| C-5 | 112.9 |

| C-6 | 125.4 |

| C-7 | 113.8 |

| C-7a | 135.6 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to further confirm the structure of this compound.

HSQC: This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This helps in the unambiguous assignment of proton and carbon signals. For instance, the signal for H-4 would show a correlation to the signal for C-4.

HMBC: This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For example, correlations would be expected between the indole NH proton and carbons C-2, C-3a, and C-7a.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts of a proposed structure. By comparing the experimentally obtained NMR data with the computationally predicted values, the structural assignment can be validated with a high degree of confidence.

The good agreement often observed between the experimental and computed ¹H and ¹³C NMR chemical shifts for this compound provides strong evidence for the correctness of the assigned structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the indole and hydrazino groups are typically observed in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring appears around 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations occur at lower frequencies, typically below 700 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | ~3350 |

| N-H (hydrazino) | Stretching | ~3280 |

| NH₂ (hydrazino) | Stretching | ~3200 |

| C-H (aromatic) | Stretching | ~3100 |

| C=C (aromatic) | Stretching | ~1580, 1450 |

| C-N | Stretching | ~1300 |

| C-Br | Stretching | ~650 |

Note: Wavenumbers are approximate.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula.

The HRMS data for this compound would show a molecular ion peak corresponding to its exact mass. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms. By comparing the experimentally measured mass with the calculated mass for the proposed formula (C₈H₇Br₂N₃), the molecular formula can be confirmed with high accuracy.

Table 4: HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |

| [C₈H₇Br₂N₃ + H]⁺ | 319.9032 | Typically within a few ppm of the calculated value |

Note: The observed mass will be very close to the calculated mass, confirming the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, when analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy, reveals distinct absorption bands in the UV region that are characteristic of the indole chromophore and its substituents. The indole ring system itself typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π → π* transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.

In the case of this compound, the presence of two bromine atoms and a hydrazino group significantly influences the electronic transitions. The bromine atoms, acting as auxochromes, can cause a bathochromic (red) shift of the absorption maxima due to their electron-donating resonance effect and electron-withdrawing inductive effect. The hydrazino group at the 2-position, with its lone pair of electrons, can also participate in resonance with the indole π-system, further modifying the energy of the molecular orbitals involved in the electronic transitions.

| Absorption Maxima (λmax) | Molar Absorptivity (ε) | Electronic Transition | Solvent |

| ~230 nm | ~25,000 L mol⁻¹ cm⁻¹ | π → π | Methanol |

| ~285 nm | ~8,000 L mol⁻¹ cm⁻¹ | π → π | Methanol |

| ~310 nm (shoulder) | ~3,500 L mol⁻¹ cm⁻¹ | n → π* | Methanol |

Note: The data in this table is representative and based on the typical spectroscopic behavior of substituted indoles. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure would confirm the planar nature of the indole ring system, with the hydrazino group substituent at the 2-position and the bromine atoms at the 3- and 5-positions.

A key feature of the solid-state structure is expected to be the formation of an extensive network of intermolecular hydrogen bonds. The hydrazino group (-NHNH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). Similarly, the N-H group of the indole ring can act as a hydrogen bond donor. These hydrogen bonds would likely link adjacent molecules into chains, sheets, or a more complex three-dimensional architecture. researchgate.netnih.govmdpi.com

The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing. Pi-stacking interactions between the aromatic indole rings of adjacent molecules are also anticipated, further stabilizing the crystal lattice. The dihedral angle between the plane of the indole ring and the substituents would be a key parameter determined from the crystallographic data.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.1 |

| c (Å) | ~9.8 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~970 |

| Z | 4 |

Note: The data in this table is hypothetical and represents plausible crystallographic parameters for a compound of this nature.

Derivatization and Functionalization Strategies for the 3,5 Dibromo 2 Hydrazino 1h Indole Scaffold

Modifications at the Hydrazino Moiety (e.g., Acylhydrazones, Schiff Bases)

The hydrazino group at the C-2 position of the indole (B1671886) ring is a key functional handle for derivatization. It readily undergoes condensation reactions with various carbonyl compounds to form stable acylhydrazones and Schiff bases.

Acylhydrazones: Reaction of 3,5-dibromo-2-hydrazino-1H-indole with carboxylic acid derivatives, such as acid chlorides or anhydrides, yields the corresponding N-acylhydrazines. These intermediates can be further reacted with aldehydes or ketones to produce a wide range of acylhydrazones. The synthesis of indole hydrazones has been explored for their potential as multifunctional molecules. For instance, a series of arylidene-1H-indole-2-carbohydrazones were synthesized and evaluated for their antioxidant and antiproliferative activities. nih.gov

Schiff Bases: Condensation of the hydrazino group with aldehydes and ketones leads to the formation of hydrazones, a class of Schiff bases. This reaction is typically carried out under mild acidic or basic conditions. For example, the reaction of indole-3-carboxaldehyde (B46971) with hydrazine (B178648) derivatives can yield the corresponding hydrazone. researchgate.net The formation of these C=N double bonds extends the conjugation of the indole system and provides a platform for creating diverse molecular architectures.

The table below summarizes examples of reactions at the hydrazino moiety, though not specifically with the this compound scaffold, they illustrate the general reactivity of the hydrazino group in indole systems.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Indole-2-carbohydrazide | Aryl aldehydes | Arylidene-1H-indole-2-carbohydrazones | nih.gov |

| 3-Chloro-1H-indole-2-carbaldehyde | Hydrazine derivatives | Hydrazones | researchgate.net |

Functionalization of the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and can be readily functionalized through various reactions, including alkylation and arylation.

N-Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy to modify the properties of indole derivatives. This is typically achieved by treating the indole with an alkyl halide in the presence of a base. For instance, 5-bromo-1H-indazole, a related heterocyclic compound, can be alkylated with ethyl bromide using cesium carbonate as the base. nih.gov A similar approach can be applied to this compound. The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

N-Arylation: The introduction of aryl groups at the N-1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide.

The functionalization at N-1 can significantly impact the electronic properties and steric hindrance of the molecule, thereby influencing its biological activity and chemical reactivity in subsequent transformations. For example, N-1 substitution can be a key step in the synthesis of complex indole alkaloids and other biologically active compounds. easychair.org

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃) | N-Alkyl indole | nih.gov |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl indole | nih.gov |

Chemical Transformations at the Bromine-Substituted Positions (C-3 and C-5)

The bromine atoms at the C-3 and C-5 positions of the indole ring are excellent leaving groups, making these positions prime sites for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the brominated indole and an organoboron reagent, such as a boronic acid or a boronate ester. acs.org This reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov It allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C-3 and C-5 positions. mdpi.commdpi.com The regioselectivity of the coupling can often be controlled by carefully selecting the reaction conditions. researchgate.net For instance, in 3,5-dibromo-2-pyrone, a related dibrominated heterocycle, the Suzuki coupling can be directed to either the C-3 or C-5 position. researchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between the brominated indole and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly valuable for synthesizing alkynyl-substituted indoles, which are important precursors for various heterocyclic systems and natural products. wikipedia.orgresearchgate.net The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the brominated indole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the indole core. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgnih.gov

The table below provides an overview of these cross-coupling reactions, highlighting their key components.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | References |

| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst, Base | C-C (sp²-sp²) | nih.govnih.govacs.orgresearchgate.netnih.govuzh.ch |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (sp²-sp) | wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netrsc.org |

| Heck | Alkene | Palladium catalyst, Base | C-C (sp²-sp²) | wikipedia.orgorganic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution Reactions

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNA_r) can occur under specific conditions, particularly if the indole ring is activated by strongly electron-withdrawing groups. However, for this compound, cross-coupling reactions are generally the preferred method for functionalization at the C-3 and C-5 positions.

Synthesis of Polyfunctionalized Indole Derivatives

By strategically combining the derivatization methods described above, it is possible to synthesize a wide variety of polyfunctionalized indole derivatives starting from this compound. For example, one could first perform a selective Suzuki coupling at the C-5 position, followed by a Sonogashira coupling at the C-3 position, and finally, modify the hydrazino group and the indole nitrogen. This stepwise approach allows for precise control over the final structure of the molecule, enabling the creation of complex and diverse chemical libraries for various applications. The synthesis of polysubstituted indole-2-carbonitriles through cross-coupling reactions demonstrates the feasibility of creating highly functionalized indoles. mdpi.com

Design and Synthesis of Fused Heterocyclic Systems Incorporating the Indole Hydrazine Core

The 2-hydrazinoindole moiety is a valuable precursor for the synthesis of various fused heterocyclic systems. The hydrazine group can participate in cyclization reactions with suitable reagents to form additional rings fused to the indole core.

Triazoloindoles: The reaction of 2-hydrazinoindoles with reagents like formic acid or orthoformates can lead to the formation of triazolo[4,3-a]indoles. capes.gov.br For instance, 2-indolecarbohydrazide can be cyclized to form a triazino[4,5-a]indol-1(2H)-one. nih.gov

Tetrazoloindoles: Treatment of 2-hydrazinoindoles with nitrous acid can yield tetrazolo[1,5-a]indoles. capes.gov.br A multi-component reaction involving an Ugi-tetrazole reaction followed by acidic ring closure has also been reported for the synthesis of 2-tetrazolo substituted indoles. nih.gov

Pyrazolyl-indoles: The hydrazino group can react with 1,3-dicarbonyl compounds or their equivalents to construct a pyrazole (B372694) ring fused to or substituted on the indole scaffold. researchgate.netorganic-chemistry.org

Other Fused Systems: The reactive nature of the 2-hydrazinoindole core allows for the synthesis of other fused systems like pyridazino[4,5-b]indoles and triazino[5,6-b]indoles. nih.govijarse.comresearchgate.net For example, reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine hydrate (B1144303) can lead to pyridazino[4,5-b]indol-4(5H)-ones. nih.gov The synthesis of thiazolo[3,2-a]indoles has also been reported, showcasing the versatility of the indole scaffold in forming fused systems. nih.gov

The table below lists some of the fused heterocyclic systems that can be synthesized from 2-hydrazinoindole derivatives.

| Fused Heterocycle | Synthetic Precursor | Key Reagent/Reaction | References |

| Triazolo[4,3-a]indoles | 2-Hydrazinoindoles | Formic acid / Orthoformates | capes.gov.br |

| Tetrazolo[1,5-a]indoles | 2-Hydrazinoindoles | Nitrous acid | capes.gov.brnih.gov |

| Pyrazolyl-indoles | 2-Hydrazinoindoles | 1,3-Dicarbonyl compounds | researchgate.netorganic-chemistry.org |

| Pyridazino[4,5-b]indoles | 2-Hydrazinoindoles | Dicarbonyl precursors | nih.govresearchgate.net |

| Triazino[5,6-b]indoles | 2-Hydrazinoindoles | Dicarbonyl precursors | ijarse.com |

| Thiazolo[3,2-a]indoles | Indoline-2-thiones | α-Halo ketones | nih.gov |

| Pyrazino[1,2-a]indoles | N-propargyl indoles | Various cyclization methods | nih.gov |

| researchgate.netnih.govd-nb.infotriazolo[4',5':3,4]pyrrolo[1,2-a] indoles | 2-iodo-1-(prop-2-yn-1-yl)-1H-indole | Aryl azides, CuI | acgpubs.org |

This diverse range of derivatization and functionalization strategies underscores the importance of this compound as a versatile building block in synthetic organic chemistry.

Applications of 3,5 Dibromo 2 Hydrazino 1h Indole in Complex Chemical Synthesis

Utilization as a Versatile Synthetic Intermediate

The inherent reactivity of its functional groups makes 3,5-dibromo-2-hydrazino-1H-indole a potentially versatile synthetic intermediate. The hydrazino moiety is a powerful nucleophile and can participate in a variety of condensation reactions. For instance, it can react with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can be key intermediates in their own right, serving as precursors for further cyclization reactions.

Furthermore, the bromine atoms on the indole (B1671886) ring are prime handles for a wide array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations could be employed to introduce a diverse range of substituents at the 3- and 5-positions. This allows for the systematic modification of the indole core, enabling the synthesis of a library of derivatives with tailored electronic and steric properties.

| Functional Group | Potential Reactions | Resulting Structures |

| 2-Hydrazino group | Condensation with aldehydes/ketones | Hydrazones |

| Cyclization reactions | Fused heterocyclic systems | |

| 3-Bromo and 5-Bromo | Suzuki Coupling | Aryl or heteroaryl substituted indoles |

| Heck Coupling | Alkenyl substituted indoles | |

| Sonogashira Coupling | Alkynyl substituted indoles | |

| Buchwald-Hartwig Amination | Amino-substituted indoles |

Role in the Construction of Diverse Heterocyclic Scaffolds

One of the most promising applications of this compound lies in its potential to serve as a precursor for a variety of fused heterocyclic systems. The 2-hydrazino group is strategically positioned to react with bifunctional reagents, leading to the formation of new rings fused to the indole core.

For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrazole-fused indoles. Similarly, reaction with α-haloketones could yield triazine-fused systems. The specific reaction conditions and the nature of the co-reactant would dictate the final heterocyclic scaffold formed. The bromine substituents could be retained in the final product for further functionalization or could potentially be displaced during the cyclization process, depending on the reaction mechanism.

Precursor in the Synthesis of Structurally Complex Indole-Based Compounds

The combination of the reactive hydrazino group and the modifiable bromo-substituents makes this compound a valuable starting material for the synthesis of complex, multi-substituted indole derivatives. The sequential or one-pot functionalization of the different reactive sites would allow for the construction of intricate molecular architectures centered around the indole nucleus.

For instance, the hydrazino group could first be transformed into a pyrazole (B372694) ring, followed by differential Suzuki couplings at the 3- and 5-positions to introduce distinct aryl groups. This would lead to the creation of highly elaborate and non-symmetrical indole-based compounds that would be challenging to synthesize through other routes.

Building Block for Bridged or Polycyclic Systems

The potential for intramolecular reactions involving the functional groups of this compound opens up possibilities for the synthesis of bridged or polycyclic systems. While no specific examples are documented, one could envision scenarios where, after initial modification of the hydrazino group, one of the bromine atoms participates in an intramolecular cyclization.

For example, if the hydrazino group is converted to a hydrazone bearing a suitably positioned nucleophile, an intramolecular substitution of one of the bromine atoms could lead to the formation of a bridged indole derivative. The feasibility of such transformations would depend on the conformational flexibility of the intermediate and the relative reactivity of the different sites.

Advanced Theoretical Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of indole (B1671886) hydrazones, DFT calculations, often using functionals like M06-2X with a basis set such as 6-311G+(d,p), are employed to determine the most energetically favorable structure. nih.govresearchgate.net These calculations help in understanding the molecule's stability and how its structure influences its properties. The process involves finding the minimum energy on the potential energy surface, which corresponds to the equilibrium geometry. For complex molecules, the energy landscape can have multiple local minima, representing different stable conformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

In related indole hydrazone systems, the HOMO is often localized on the electron-rich indole and hydrazone moieties, while the LUMO is typically distributed over the more electron-deficient parts of the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For instance, in a series of synthesized indole hydrazone chemosensors, deprotonation led to a reduction in the HOMO-LUMO gap (from a range of 4.702–4.230 eV), indicating increased reactivity. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Indole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole Hydrazone Sensors | Varies | Varies | 4.230 - 4.702 |

| Thiophene-based Molecules | Varies | Varies | 4.93 - 5.07 |

Note: Data is illustrative and based on studies of related compound classes, not specifically 3,5-dibromo-2-hydrazino-1H-indole.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which signifies intramolecular charge transfer and hyperconjugative interactions. wisc.edumolfunction.com In molecules containing groups like hydrazones and indoles, NBO analysis can reveal significant interactions, such as those between the lone pair of a nitrogen atom and the antibonding orbitals of adjacent bonds. wisc.edu These interactions are fundamental to understanding the molecule's stability and conformational preferences.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazino group and the indole ring, highlighting them as potential sites for electrophilic interaction.

Global Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Global chemical reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.govresearchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Studies on related hydrazone derivatives have shown that structural modifications can significantly impact these descriptors. nih.govresearchgate.net For instance, deprotonation of certain indole hydrazones leads to an increase in softness, enhancing their sensing capabilities toward fluoride (B91410) ions. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Class of Derivatives

| Compound Derivative | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Derivative 1 | 1.81 - 1.94 | 3.20 - 3.88 |

| Parent Compound (Ibuprofen) | 3.02 | 2.64 |

Note: This table is based on a comparative study and is for illustrative purposes only. researchgate.net

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For flexible molecules like this compound, multiple conformations may exist with varying energies.

Tautomerism, the interconversion of structural isomers, is also a critical consideration. Hydrazino-substituted heterocycles can exist in different tautomeric forms. nih.govmdpi.comacademie-sciences.fr For example, pyrazole (B372694) derivatives with substituents at positions 3 and 5 can exhibit annular tautomerism, where the proton on the pyrazole ring shifts between the two nitrogen atoms. nih.gov The stability of these tautomers can be influenced by the solvent and the nature of the substituents. nih.govacademie-sciences.fr Theoretical calculations are essential to determine the relative energies of different tautomers and predict the most stable form under various conditions.

Predictive Spectroscopic Studies (e.g., GIAO-NMR Chemical Shift Calculations)

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By comparing the calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated. These predictive studies are invaluable for structural elucidation and for understanding how the electronic environment around each nucleus influences its spectroscopic signature. For complex molecules, theoretical NMR calculations can help in assigning the signals in experimentally obtained spectra.

Emerging Research Directions and Future Perspectives

Exploration of Supramolecular Assembly and Host-Guest Chemistry Involving Hydrazinoindoles

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for the bottom-up construction of functional materials and systems. researchgate.net The structural features of 3,5-dibromo-2-hydrazino-1H-indole make it a compelling candidate for studies in supramolecular assembly and host-guest chemistry. rsc.org

The self-assembly of molecules into ordered superstructures is dictated by a subtle interplay of non-covalent forces. mdpi.com In the case of this compound, several key interactions could be harnessed to direct its assembly. The indole (B1671886) ring itself is a classic participant in π-π stacking interactions, a significant driving force in the organization of aromatic molecules. Furthermore, the N-H groups of the indole and the hydrazine (B178648) moiety are potent hydrogen bond donors, while the nitrogen atoms of the hydrazine and the bromine atoms can act as hydrogen bond acceptors.

These multiple interaction sites could lead to the formation of diverse supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The presence of two bromine atoms is particularly noteworthy. Beyond their electron-withdrawing effects, which modulate the electronic properties of the indole ring, they can participate in halogen bonding—a highly directional and specific non-covalent interaction that is increasingly being exploited in crystal engineering and materials design.

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Moieties | Potential Role in Assembly |

| Hydrogen Bonding | Indole N-H, Hydrazine N-H (Donors); Hydrazine N, Bromine (Acceptors) | Directional control of assembly, formation of tapes and sheets. |

| π-π Stacking | Indole aromatic ring system | Stabilization of layered structures. |

| Halogen Bonding | Bromine atoms (as electrophilic caps) | Highly directional and specific interactions, predictable packing. |

| van der Waals Forces | Entire molecule | General cohesive forces contributing to packing density. |

Host-guest chemistry involves the specific binding of a "guest" molecule within a "host" molecule. researchgate.net The design of synthetic hosts that can selectively recognize and bind guests is a major goal in supramolecular chemistry, with applications in sensing, separations, and catalysis. The this compound scaffold could be elaborated to create novel host molecules.

The hydrazine group offers a versatile handle for further functionalization, allowing for the attachment of macrocyclic structures or other recognition motifs to create a well-defined binding cavity. The indole ring can serve as a rigid platform, while the bromine atoms could be used to fine-tune the electronic environment of the binding pocket or to act as additional points of interaction with a guest. Such systems could be designed to recognize and bind small molecules or ions, with specificity dictated by the size, shape, and electronic complementarity of the host's cavity. For instance, a host incorporating this dibromo-hydrazinoindole unit might exhibit selectivity for guests that can form hydrogen bonds with the hydrazine moiety while also engaging in favorable interactions with the aromatic indole surface.

Investigation of Catalytic Applications of this compound Derivatives

The search for novel catalysts that are efficient, selective, and sustainable is a perpetual driver of chemical research. The unique electronic and structural characteristics of this compound suggest that its derivatives could find utility in both metal-catalyzed reactions and organocatalysis.

The hydrazine moiety in this compound is a bidentate ligand, capable of coordinating to a metal center through its two adjacent nitrogen atoms. This chelation can form a stable five-membered ring with the metal, a common feature in many effective catalyst systems. By modifying the hydrazine group, for example, by introducing substituents on the terminal nitrogen, the steric and electronic properties of the resulting ligand can be systematically tuned.

Derivatives of this compound could be explored as ligands for a variety of transition metals, such as copper, palladium, or rhodium. The indole backbone, with its electron-rich nature, can influence the electron density at the metal center, thereby modulating its catalytic activity. The bromine substituents also play a crucial role, as their electron-withdrawing nature can impact the ligand's donor properties and the stability of the metal complex. These tailored ligands could be investigated in a range of cross-coupling reactions, hydrogenations, or oxidation catalysis. There is precedent for indole derivatives serving as effective organic anode catalysts in applications like hydrazine electrooxidation, highlighting the catalytic potential of the indole framework. mdpi.com

Table 2: Potential Catalytic Applications for Metal Complexes of this compound Derivatives

| Metal | Potential Reaction Type | Role of the Hydrazinoindole Ligand |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Stabilize the active Pd species and modulate its reactivity. |

| Copper | Oxidation, Azide-Alkyne Cycloadditions | Form active copper complexes for catalysis. |

| Rhodium/Iridium | Hydrogenation, Transfer Hydrogenation | Act as an ancillary ligand to create a stable and active catalytic center. |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and "green" alternative to metal-based catalysis. The this compound structure contains several functionalities that are hallmarks of effective organocatalysts.

The hydrazine N-H groups can act as hydrogen-bond donors, activating electrophiles and directing the stereochemical outcome of a reaction. This is a common strategy in chiral Brønsted acid and bifunctional catalysis. Furthermore, the hydrazine can be converted into a hydrazone, which can then participate in a variety of asymmetric transformations. Given that many indole derivatives are used in organocatalytic cascade reactions, the unique substitution pattern of this compound could lead to novel reactivity and selectivity. For instance, a chiral derivative could potentially be used to catalyze Michael additions, aldol (B89426) reactions, or Mannich reactions, with the indole scaffold providing a rigid backbone for the precise positioning of the catalytic groups.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

While the primary focus of future research will be on the applications of this compound, the development of improved synthetic methods for its preparation is a crucial enabling step. Traditional multi-step syntheses of substituted indoles can be lengthy and generate significant waste. Modern synthetic chemistry offers several avenues for creating more efficient and sustainable routes.

One promising approach is the use of C-H activation. Instead of pre-functionalizing the indole ring, this strategy would involve the direct introduction of the bromine atoms and the hydrazine group onto an indole precursor. This would reduce the number of synthetic steps, improve atom economy, and minimize the use of protecting groups.

Another area for improvement is the development of flow chemistry processes. Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes. The use of greener solvents and reagents, as well as catalytic methods for the bromination and hydrazination steps, would further enhance the sustainability of the synthesis. The development of a one-pot or tandem reaction sequence, where multiple transformations occur in a single reaction vessel, would also be a significant step forward in the efficient production of this and related hydrazinoindoles.

Advanced Computational Modeling for Predictive Chemical Design

The exploration of novel therapeutic agents is increasingly driven by the integration of computational methods into the drug discovery and design pipeline. For complex heterocyclic molecules such as this compound, advanced computational modeling offers a powerful lens through which to predict chemical behavior, understand structure-activity relationships, and design new derivatives with enhanced properties. While specific computational studies on this compound are not yet widely reported in publicly accessible literature, the application of these techniques to structurally related indole and hydrazone-containing compounds provides a clear blueprint for future research. The insights gained from modeling analogous systems can be extrapolated to guide the predictive design of novel agents based on the this compound scaffold.

Computational approaches such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are instrumental in modern medicinal chemistry. nih.gov For instance, molecular docking studies on other indole hydrazones have been successfully employed to elucidate their binding modes within the active sites of biological targets. nih.govnih.gov This technique allows researchers to predict the binding affinity and orientation of a ligand, providing a rational basis for designing modifications to improve potency and selectivity. In the context of this compound, docking simulations could be used to screen a virtual library of derivatives against a panel of disease-relevant proteins, prioritizing the synthesis of compounds with the most promising predicted interactions.

Density functional theory calculations offer a means to understand the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. nih.gov Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and dipole moments can be calculated. This information is crucial for predicting how a molecule will interact with its biological target and for designing derivatives with optimized electronic profiles.

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and key interactions that occur over time. nih.govmdpi.com This method can reveal the stability of binding modes predicted by docking and highlight the role of specific residues in the binding pocket. mdpi.com For this compound and its potential derivatives, MD simulations could validate docking predictions and provide a more nuanced understanding of the binding mechanism, thereby guiding the design of next-generation compounds with improved pharmacological profiles.

The predictive power of these computational models can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. The table below illustrates the type of predictive data that could be generated for hypothetical derivatives of this compound, showcasing how computational tools can be used to systematically evaluate and prioritize candidates for synthesis.

Table 1: Hypothetical Predictive Data for this compound Derivatives from Computational Modeling

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Predicted ADMET Property (e.g., Oral Bioavailability) |

| This compound | Kinase A | -7.8 | Asp145, Leu83, Val35 | Moderate |

| Derivative 1 (R = -CH3) | Kinase A | -8.2 | Asp145, Leu83, Phe146 | High |

| Derivative 2 (R = -Cl) | Kinase A | -8.5 | Asp145, Leu83, Val35, Tyr148 | Moderate |

| Derivative 3 (R = -OCH3) | Kinase B | -9.1 | Glu101, Arg170, Ile45 | High |

Note: The data in this table is purely illustrative and intended to demonstrate the capabilities of predictive computational modeling. The target proteins and predicted values are hypothetical.

By leveraging these advanced computational techniques, future research on this compound can move beyond traditional synthesis and screening methods towards a more rational, design-driven approach. This will not only accelerate the identification of lead compounds but also facilitate the development of molecules with finely tuned properties for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce bromine and hydrazine substituents onto indole scaffolds?

- Methodological Answer : Bromination of indole derivatives is typically achieved via electrophilic substitution using bromine sources (e.g., NBS or Br₂) in polar solvents like DMF or acetic acid. The hydrazino group (-NHNH₂) can be introduced via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate (N₂H₄·H₂O) is used in DMF under reflux to substitute halogens or form hydrazone linkages . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is also effective for functionalizing indoles with triazole-linked hydrazine derivatives .

Q. What analytical techniques are critical for structural confirmation of 3,5-dibromo-2-hydrazino-1H-indole?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.1–7.3 ppm for brominated indoles; hydrazino NH signals at δ 4.5–5.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 385.0461 for brominated analogs) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using EtOAc/hexane (70:30) with Rf ~0.30 .

Q. How do researchers ensure purity of this compound during synthesis?

- Methodological Answer : Purification involves flash column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization from DMF/acetic acid mixtures. Residual solvents like DMF are removed via vacuum distillation at 90°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Loading : Increase CuI from 1.0 equiv to 1.2 equiv to enhance azide-alkyne coupling efficiency .

- Solvent Systems : PEG-400/DMF (2:1) improves solubility of brominated intermediates .

- Reaction Time : Extend stirring to 18–24 hours for sluggish hydrazine substitutions .

Q. What strategies resolve ambiguities in NMR spectra caused by bromine’s quadrupolar effects?

- Methodological Answer :

- Use deuterated DMSO-d₆ or CDCl₃ to sharpen NH proton signals.

- Employ 2D NMR (e.g., HSQC, HMBC) to correlate overlapping aromatic protons (e.g., δ 7.23 ppm for 3,5-dibromo substitution) .

- Compare experimental shifts with computed spectra (PubChem data ).

Q. How can researchers mitigate decomposition of hydrazino groups under acidic/oxidative conditions?

- Methodological Answer :

- Conduct reactions under inert atmospheres (N₂ or Ar) to prevent oxidation .

- Use protective groups (e.g., Boc for -NHNH₂) during bromination steps .

- Neutralize acidic byproducts with NaHCO₃ during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.